molecular formula C18H34OSn B12581348 3-Methyl-5-(tributylstannyl)penta-2,4-dienal CAS No. 207915-64-8

3-Methyl-5-(tributylstannyl)penta-2,4-dienal

Cat. No.: B12581348
CAS No.: 207915-64-8
M. Wt: 385.2 g/mol
InChI Key: KDYPVIDWTWLHNF-UHFFFAOYSA-N
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Description

3-Methyl-5-(tributylstannyl)penta-2,4-dienal is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a stannyl group (tributylstannyl) attached to a penta-2,4-dienal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tributylstannyl)penta-2,4-dienal typically involves the reaction of 3-methyl-2,4-pentadienal with tributyltin hydride in the presence of a catalyst. The reaction conditions often include:

    Solvent: Anhydrous toluene or hexane

    Catalyst: Azobisisobutyronitrile (AIBN) or benzoyl peroxide

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(tributylstannyl)penta-2,4-dienal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the stannyl group to a hydrogen atom, yielding 3-methyl-2,4-pentadienal.

    Substitution: The stannyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

3-Methyl-5-(tributylstannyl)penta-2,4-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(tributylstannyl)penta-2,4-dienal involves its interaction with molecular targets through the stannyl group. The stannyl group can undergo various transformations, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(tributylstannyl)penta-2,4-dienal is unique due to the presence of the tributylstannyl group, which imparts specific reactivity and stability. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

207915-64-8

Molecular Formula

C18H34OSn

Molecular Weight

385.2 g/mol

IUPAC Name

3-methyl-5-tributylstannylpenta-2,4-dienal

InChI

InChI=1S/C6H7O.3C4H9.Sn/c1-3-6(2)4-5-7;3*1-3-4-2;/h1,3-5H,2H3;3*1,3-4H2,2H3;

InChI Key

KDYPVIDWTWLHNF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CC(=CC=O)C

Origin of Product

United States

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